4-Methoxyphenyl chloromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxyphenyl chloromethanesulfonate is an organic compound that has garnered interest in various scientific fields due to its unique chemical properties This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a chloromethanesulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl chloromethanesulfonate typically involves the reaction of 4-methoxyphenol with chloromethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxyphenyl chloromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethanesulfonate group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (50-100°C).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of cyclohexane derivatives or partially reduced aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-Methoxyphenyl chloromethanesulfonate has been utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Methoxyphenyl chloromethanesulfonate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit methanogenesis by targeting the aceticlastic methanogenesis pathway in archaeal communities . The compound’s ability to inhibit dechlorination of chlorophenols further highlights its potential in environmental applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxyphenyl chloromethanesulfonate
- 4-Methoxyphenyl methanesulfonate
- 4-Bromophenyl sulfonylmethanol
Uniqueness
4-Methoxyphenyl chloromethanesulfonate stands out due to its unique combination of a methoxy group and a chloromethanesulfonate group. This combination imparts distinct reactivity, making it a valuable intermediate in synthetic chemistry. Its ability to inhibit methanogenesis and dechlorination also sets it apart from similar compounds, highlighting its potential in environmental and industrial applications .
Eigenschaften
CAS-Nummer |
61980-89-0 |
---|---|
Molekularformel |
C8H9ClO4S |
Molekulargewicht |
236.67 g/mol |
IUPAC-Name |
(4-methoxyphenyl) chloromethanesulfonate |
InChI |
InChI=1S/C8H9ClO4S/c1-12-7-2-4-8(5-3-7)13-14(10,11)6-9/h2-5H,6H2,1H3 |
InChI-Schlüssel |
YICLAZKHCJZBOZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OS(=O)(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.